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Introduction to Sorting Nexin 7 (SNX7)
Sorting Nexin 7 (SNX7) is a peripheral membrane protein involved in regulating various stages

of intracellular trafficking, including endocytosis and the sorting of proteins within the

endosomal system.[1] Like other members of the SNX-BAR subgroup, the SNX7 protein

possesses a modular structure consisting of an N-terminal PX domain and a C-terminal BAR

domain.[2]

PX (Phox Homology) Domain: This domain specifically binds to phosphoinositides,

particularly phosphatidylinositol 3-phosphate (PtdIns(3)P), which anchors the protein to

endosomal membranes.[3][4] This interaction is critical for its localization and function within

the endocytic pathway.

BAR (Bin/Amphiphysin/Rvs) Domain: The BAR domain is a dimeric structural motif that can

sense and induce membrane curvature, facilitating the formation of tubular transport carriers

that bud from endosomes.[2][5]

Unlike some other sorting nexins, SNX7 does not contain a coiled-coil region.[6][7] It functions

primarily as part of a heterodimeric complex, most notably with SNX4, to regulate trafficking

events.[1][3]

Evolutionary Conservation of SNX7
The SNX7 gene is highly conserved across eukaryotes, indicating a strong evolutionary

pressure to maintain its function. Orthologs of human SNX7 are found in a wide range of

species, from mammals to fish and invertebrates.
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Phylogenetic Distribution
SNX7 orthologs have been identified in numerous species, highlighting its ancient origins and

fundamental role in eukaryotic cell biology.[1] The presence of SNX7 in diverse organisms like

Mus musculus (mouse), Danio rerio (zebrafish), and Drosophila melanogaster (fruit fly) makes

these organisms valuable models for studying its function.[7][8][9] While the broader SNX

family is conserved in yeast, a direct one-to-one ortholog of SNX7 is not present in

Saccharomyces cerevisiae. Instead, yeast possesses functional homologs within the SNX-BAR

family, such as Snx4p, which participates in similar recycling pathways.[10]

Ortholog and Paralog Analysis
The degree of protein sequence conservation is a key indicator of functional importance. SNX7
shows high sequence identity among its orthologs, particularly in vertebrates. An important

paralog of SNX7 in humans is SNX30.[3] The table below summarizes the protein sequence

identity between human SNX7 and its orthologs in several key model organisms, based on

data retrieved from the Ensembl database.

Species
Common
Name

Ortholog
Symbol

Orthology
Type

Human
Target %
Identity

Ortholog
Query %
Identity

Mus

musculus
Mouse Snx7 1-to-1 94.48% 94.27%

Danio rerio Zebrafish snx7 1-to-1 68.73% 71.00%

Drosophila

melanogaster
Fruit Fly CG3990 1-to-1 39.81% 46.85%

Caenorhabdit

is elegans
Roundworm F41E7.3 1-to-1 35.19% 46.33%

Data sourced from Ensembl. "Human Target % Identity" refers to the percentage of the human

protein sequence that matches the ortholog. "Ortholog Query % Identity" refers to the

percentage of the ortholog sequence that matches the human protein.
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The PX and BAR domains of SNX7 are the most highly conserved regions of the protein. This

structural conservation is critical, as the PX domain's ability to bind phosphoinositides and the

BAR domain's capacity to remodel membranes are central to SNX7's function.[4][5] Analysis of

sequence alignments across species reveals that the key residues involved in lipid binding and

dimerization are almost universally conserved.[11]

Functional Roles and Signaling Pathways
SNX7 is a key regulator of endosome-to-Golgi and endosome-to-plasma membrane recycling

pathways. Its primary described function is within a heterodimeric complex with SNX4.

The SNX4-SNX7 Complex in Autophagy
Recent studies have elucidated a critical role for the SNX4-SNX7 heterodimer in the process of

autophagy, a cellular degradation pathway essential for homeostasis.[1][3] This complex is

required for the efficient assembly of autophagosomes, the double-membraned vesicles that

sequester cytoplasmic material for degradation.[12]

The SNX4-SNX7 complex directly regulates the intracellular trafficking of ATG9A, the only

multi-spanning transmembrane protein in the core autophagy machinery.[3][7] During the

initiation of autophagy, ATG9A is mobilized from recycling endosomes and the Golgi apparatus

to the nascent autophagosome, known as the phagophore or isolation membrane. The SNX4-

SNX7 complex facilitates this crucial trafficking step, ensuring a sufficient supply of ATG9A-

containing membranes for the expansion and closure of the autophagosome.[3][13] Disruption

of either SNX4 or SNX7 impairs the recruitment of core autophagy regulators and leads to

defective autophagosome formation.[1]
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SNX4-SNX7 Mediated ATG9A Trafficking in Autophagy
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Caption: SNX4-SNX7 complex in ATG9A trafficking for autophagy.
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Experimental Protocols for Studying SNX7
Conservation
Investigating the evolutionary conservation of SNX7 involves a combination of computational

and experimental techniques. Below are representative protocols for phylogenetic analysis and

determining sequence identity.

Protocol 1: Phylogenetic Analysis of SNX7 Orthologs
This protocol outlines the steps for constructing a phylogenetic tree to visualize the

evolutionary relationships between SNX7 orthologs.

Objective: To infer the evolutionary history of the SNX7 gene family.

Materials:

A computer with internet access.

Protein sequences of SNX7 orthologs in FASTA format, obtained from databases like NCBI

or UniProt.

Multiple sequence alignment software (e.g., Clustal Omega, MUSCLE).

Phylogenetic analysis software (e.g., MEGA, PHYLIP).

Methodology:

Sequence Retrieval: a. Obtain the canonical protein sequence for human SNX7 (UniProt ID:

Q9UNH6). b. Use protein-protein BLAST (BLASTp) against non-redundant protein sequence

databases to identify putative orthologs in a range of species (e.g., vertebrates,

invertebrates, fungi). c. Download the full-length protein sequences for selected orthologs in

FASTA format. Ensure high-quality, non-redundant sequences are chosen.

Multiple Sequence Alignment (MSA): a. Import the collected FASTA sequences into an MSA

tool like Clustal Omega. b. Perform a full alignment using default parameters (e.g., Gonnet

protein weight matrix, gap opening penalty of 10, gap extension penalty of 0.2). c. Visually
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inspect the alignment for quality and manually refine if necessary, trimming poorly aligned N-

and C-terminal regions.

Phylogenetic Tree Reconstruction: a. Import the aligned sequences into phylogenetic

software such as MEGA7.[6] b. Select a statistical method for tree inference. The Maximum

Likelihood (ML) method is recommended for its statistical robustness. c. Choose a

substitution model that best fits the data. This can be determined by the software's model

selection tool (e.g., based on the Bayesian Information Criterion). The Jones-Taylor-Thornton

(JTT) model with gamma-distributed rates is often a suitable choice.[6] d. Perform a

bootstrap analysis with 500 to 1000 replications to assess the statistical support for the tree's

topology. Bootstrap values >70% are generally considered significant.[6]

Tree Visualization and Interpretation: a. Use a tree-viewing tool (e.g., FigTree, MEGA's built-

in viewer) to display the generated phylogenetic tree. b. Root the tree using a designated

outgroup (a more distantly related SNX family member, if included). c. Analyze the branching

patterns (topology) and bootstrap values to infer evolutionary relationships. Clades with high

bootstrap support represent well-supported evolutionary groupings.

Protocol 2: Workflow for Determining Ortholog
Sequence Identity
This workflow visualizes the process of obtaining quantitative conservation data for a gene of

interest.
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Workflow for Determining Ortholog Sequence Identity
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Caption: A streamlined workflow for ortholog identification and analysis.
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Conclusion and Future Directions
The SNX7 gene exhibits significant evolutionary conservation, reflecting its indispensable role

in fundamental cellular processes, particularly endosomal trafficking and autophagy. Its well-

conserved PX and BAR domains are central to its function, enabling it to mediate the dynamic

remodeling of membranes required for protein and lipid transport. The elucidation of the SNX4-

SNX7 complex's role in ATG9A trafficking has provided critical insight into the link between the

endosomal system and autophagosome biogenesis.

For drug development professionals, the components of the endosomal sorting and autophagy

pathways represent potential targets for therapeutic intervention in a range of diseases,

including neurodegenerative disorders and cancer. Future research should focus on:

Structural Biology: Determining the high-resolution structure of the SNX4-SNX7 heterodimer

to understand the molecular basis of its function and interactions.

Functional Redundancy: Investigating the interplay and potential redundancy between the

SNX4-SNX7 and SNX4-SNX30 complexes.

Cargo Specificity: Identifying other potential cargo molecules that are sorted by SNX7-

containing complexes to fully map its role in the cell.

This guide provides a foundational understanding of SNX7 conservation and function, intended

to facilitate further research and development in this critical area of cell biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.youtube.com/watch?v=9Meh1CV852g
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820096/
https://www.mtoz-biolabs.com/recommendations-for-5-commonly-used-protein-sequence-alignment-tools.html
https://www.mtoz-biolabs.com/recommendations-for-5-commonly-used-protein-sequence-alignment-tools.html
https://www.alliancegenome.org/gene/MGI:1923811
https://www.alliancegenome.org/gene/ZFIN:ZDB-GENE-040704-77
https://bdsc.indiana.edu/stocks/hd/human_gene_fly_homolog.html
https://pubmed.ncbi.nlm.nih.gov/8889551/
https://pubmed.ncbi.nlm.nih.gov/8889551/
https://pubmed.ncbi.nlm.nih.gov/9199410/
https://pubmed.ncbi.nlm.nih.gov/9199410/
https://pmc.ncbi.nlm.nih.gov/articles/PMC533873/
https://pmc.ncbi.nlm.nih.gov/articles/PMC533873/
https://www.ncbi.nlm.nih.gov/projects/msaviewer/
https://www.benchchem.com/product/b5420502#evolutionary-conservation-of-the-snx7-gene
https://www.benchchem.com/product/b5420502#evolutionary-conservation-of-the-snx7-gene
https://www.benchchem.com/product/b5420502#evolutionary-conservation-of-the-snx7-gene
https://www.benchchem.com/product/b5420502#evolutionary-conservation-of-the-snx7-gene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b5420502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

